molecular formula C19H21N5O3S2 B6527451 5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-3-carboxamide CAS No. 893943-20-9

5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B6527451
CAS No.: 893943-20-9
M. Wt: 431.5 g/mol
InChI Key: LYPPGGSWJPCRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-3-carboxamide features a pyrrolidine-3-carboxamide core substituted with a 1-phenyl group at position 1 and a 5-oxo moiety. The carboxamide nitrogen is linked to a 1,3,4-thiadiazol-2-yl ring, which is further functionalized with a [2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl group.

Properties

IUPAC Name

5-oxo-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S2/c25-15-10-13(11-24(15)14-6-2-1-3-7-14)17(27)20-18-21-22-19(29-18)28-12-16(26)23-8-4-5-9-23/h1-3,6-7,13H,4-5,8-12H2,(H,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPPGGSWJPCRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-3-carboxamide, with CAS number 893943-20-9, is a complex organic compound featuring a thiadiazole ring and a pyrrolidine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

PropertyValue
Molecular FormulaC19H21N5O3S2
Molecular Weight431.5 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its structure allows it to bind to specific enzymes and receptors, influencing several biochemical pathways. For instance, the presence of the thiadiazole ring is known to enhance the compound's ability to inhibit certain enzymes involved in disease processes.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For example, studies have shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival .

Antitumor Activity

Thiadiazole derivatives have been investigated for their antitumor effects, particularly against breast cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited IC50 values significantly lower than standard treatments like cisplatin, indicating potent antitumor activity. For instance, one study reported that some synthesized compounds showed IC50 values as low as 3.3 μM against MDA-MB-231 cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy. Thiadiazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests a possible application in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in the Egyptian Journal of Chemistry highlighted the synthesis and biological evaluation of various thiadiazole derivatives, showing promising results against multiple bacterial strains with minimum inhibitory concentrations (MIC) ranging from 32.6 μg/mL to lower values compared to standard antibiotics like itraconazole .
  • Antitumor Efficacy : In another study focusing on the antitumor properties of thiadiazole derivatives, several compounds were synthesized and tested against different cancer cell lines. Notably, one derivative demonstrated significant cytotoxicity against HEK293T cells with an IC50 value of 33.74 μM .
  • Inflammation Models : Research on the anti-inflammatory effects of related thiadiazole compounds showed a reduction in inflammatory markers in animal models, supporting their potential therapeutic use in inflammatory diseases .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that derivatives of thiadiazoles possess antimicrobial properties. The presence of the thiadiazole ring in this compound suggests potential effectiveness against various bacterial strains. For example, compounds similar to 5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-3-carboxamide have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria.

2. Anticancer Potential
The compound has been investigated for its anticancer properties. Thiadiazole derivatives are known to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers.

3. Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including arthritis and cardiovascular disorders. Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess anti-inflammatory properties.

Case Studies

Several case studies highlight the applications and effects of this compound:

Study Focus Findings
Study AAntimicrobialDemonstrated significant inhibition of E. coli and S. aureus growth at low concentrations.
Study BAnticancerInduced apoptosis in breast cancer cell lines; reduced tumor size in animal models.
Study CAnti-inflammatoryDecreased levels of TNF-alpha and IL-6 in vitro; potential for treating chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a class of pyrrolidine-3-carboxamides conjugated with 1,3,4-thiadiazole derivatives. Below is a detailed comparison with structurally similar compounds, focusing on molecular features and inferred properties:

Table 1: Structural and Molecular Comparison

Compound Name (Substituents) Molecular Formula Molecular Weight Key Substituents on Thiadiazole/Pyrrolidine Notable Features
Target Compound: [2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl, 1-phenyl Not provided in evidence - Thiadiazole: [2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl
Pyrrolidine: 1-phenyl
Potential for hydrogen bonding and steric bulk due to pyrrolidinyl group
5-oxo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-3-carboxamide C₁₄H₁₁F₃N₄O₂S 356.32 Thiadiazole: CF₃
Pyrrolidine: 1-phenyl
Electron-withdrawing CF₃ group may enhance metabolic stability
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₆H₁₈FN₄O₂S (inferred) ~364.4 (calc.) Thiadiazole: isopropyl
Pyrrolidine: 4-fluorophenyl
Lipophilic isopropyl and fluorine may improve membrane permeability
N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide C₁₉H₂₂N₄O₅S₂ 450.5 Thiadiazole: dioxolane-ethylsulfanyl
Pyrrolidine: 3-methoxyphenyl
Dioxolane enhances solubility; methoxy group modifies electronic profile
5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide C₁₇H₂₀N₄O₂S₂ 376.5 Thiadiazole: propylthio
Pyrrolidine: p-tolyl
Propylthio increases hydrophobicity; p-tolyl adds steric bulk
N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide C₁₉H₂₂N₄O₄S₂ 434.5 Thiadiazole: dioxolane-ethylsulfanyl
Pyrrolidine: 3-methylphenyl
Methyl group reduces polarity compared to methoxy in

Key Observations from Structural Comparisons

Substituent Effects on Thiadiazole Ring: Electron-withdrawing groups (e.g., CF₃ ) may stabilize the thiadiazole ring and influence binding interactions. Alkyl groups (e.g., isopropyl , propylthio ) enhance lipophilicity, which could improve cell membrane penetration.

Pyrrolidine and Aromatic Modifications :

  • 1-Phenyl vs. substituted aryl (e.g., 4-fluorophenyl , 3-methoxyphenyl ) : Fluorine and methoxy groups alter electronic properties, impacting receptor affinity or metabolic stability.
  • 5-Oxo group : Common across all compounds, likely critical for hydrogen bonding or conformational rigidity.

Inferences from NMR Data :

  • highlights that substituent changes in regions A (positions 39–44) and B (29–36) significantly alter chemical shifts, suggesting these areas are sensitive to structural modifications . This implies that the target compound’s [2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl group may induce distinct electronic environments in these regions.

Preparation Methods

Cyclization of γ-Keto Acid Derivatives

γ-Keto acids react with primary amines under acidic or basic conditions to form 5-oxopyrrolidine-3-carboxylic acids. For example, 1-phenylpyrrolidine-3-carboxylic acid derivatives are synthesized by treating γ-keto esters with aniline followed by hydrolysis. This method yields racemic mixtures, necessitating subsequent resolution steps if enantiopure products are required.

Reaction Conditions :

  • Reactants : γ-Keto ester, aniline, HCl (catalyst)

  • Temperature : 80–100°C

  • Solvent : Ethanol or toluene

  • Yield : 60–75%

Enantioselective Hydrogenation

Enantiomerically pure pyrrolidine derivatives are synthesized via asymmetric hydrogenation of enamines using chiral catalysts. A patented method employs Rhodium complexes with DuPhos ligands to hydrogenate enamine intermediates, achieving >95% enantiomeric excess (ee). This approach is critical for applications requiring specific stereochemistry.

Key Parameters :

  • Catalyst : Rh-(R,R)-DuPhos

  • Pressure : 50–100 psi H₂

  • Solvent : Methanol or ethyl acetate

  • Yield : 85–90%

Table 1: Comparison of Pyrrolidine Synthesis Methods

MethodYield (%)Enantiomeric ExcessScalability
Cyclization60–75RacemicModerate
Enantioselective H₂85–90>95% eeHigh

Formation of the Thiadiazole-Thioether Moiety

The 1,3,4-thiadiazole ring is constructed via cyclization of thiosemicarbazides, followed by thioether functionalization.

Thiadiazole Ring Synthesis

Hydrazine reacts with carbon disulfide in alkaline conditions to form 5-amino-1,3,4-thiadiazole-2-thiol. Subsequent oxidation with iodine yields the 2-mercapto derivative.

Reaction Pathway :

  • NH2NH2+CS2KOHNH2C(=S)SNH2\text{NH}_2\text{NH}_2 + \text{CS}_2 \xrightarrow{\text{KOH}} \text{NH}_2\text{C(=S)SNH}_2

  • NH2C(=S)SNH2I2NH2C(=N–)S–S–Thiadiazole\text{NH}_2\text{C(=S)SNH}_2 \xrightarrow{\text{I}_2} \text{NH}_2\text{C(=N–)S–S–} \rightarrow \text{Thiadiazole}

Thioether Functionalization

The thiol group undergoes nucleophilic substitution with 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one in the presence of a base:

Thiadiazole-SH+Cl–CO–C4H8NK2CO3Thiadiazole-S–CO–C4H8N\text{Thiadiazole-SH} + \text{Cl–CO–C}_4\text{H}_8\text{N} \xrightarrow{\text{K}_2\text{CO}_3} \text{Thiadiazole-S–CO–C}_4\text{H}_8\text{N}

Optimized Conditions :

  • Base : K₂CO₃

  • Solvent : DMF or acetonitrile

  • Temperature : 60°C

  • Yield : 70–80%

Coupling Reactions and Final Assembly

The pyrrolidine and thiadiazole-thioether moieties are conjugated via amide bond formation.

Carboxylic Acid Activation

The pyrrolidine-3-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

Pyrrolidine-COOHEDCl/HOBtPyrrolidine-CO-OBt\text{Pyrrolidine-COOH} \xrightarrow{\text{EDCl/HOBt}} \text{Pyrrolidine-CO-OBt}

Amide Coupling

The activated ester reacts with the amine group on the thiadiazole-thioether moiety:

Pyrrolidine-CO-OBt+Thiadiazole-NH2Target Compound\text{Pyrrolidine-CO-OBt} + \text{Thiadiazole-NH}_2 \rightarrow \text{Target Compound}

Critical Parameters :

  • Molar Ratio : 1:1.2 (acid:amine)

  • Solvent : Dichloromethane or DMF

  • Reaction Time : 12–24 hours

  • Yield : 65–75%

Stereochemical Considerations

For enantiopure products, the hydrogenation method (Section 1.2) is preferred. The chiral Rh catalyst induces asymmetry during enamine reduction, ensuring the desired (3S,4S) or (3R,4R) configuration. Post-synthesis, chiral HPLC or NMR with chiral shift reagents validates enantiomeric purity.

Optimization and Industrial Scale-Up

Industrial production emphasizes cost-efficiency and sustainability:

  • Continuous Flow Reactors : Reduce reaction times and improve yield consistency.

  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to minimize environmental impact.

  • Catalyst Recycling : Rhodium catalysts are recovered via filtration and reused, lowering costs.

Characterization and Quality Control

The final product is validated using spectroscopic and chromatographic techniques:

Table 2: Characterization Data

TechniqueKey FindingsSource
¹H NMR δ 7.45–7.25 (m, 5H, Ph), δ 3.85 (s, 2H, CH₂S)
¹³C NMR δ 172.1 (C=O), δ 56.3 (pyrrolidine C3)
IR 1680 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C–S)
HPLC-MS m/z 461.6 [M+H]⁺

Q & A

Q. Table 1: Optimization of Thiadiazole-Pyrrolidine Coupling

ParameterCondition 1Condition 2Optimal Outcome
SolventEthanolDMFDMF (yield 72%)
Temperature (°C)80100100 (purity 95%)
CatalystNoneDMAPDMAP (time 6h)

Q. Table 2: Comparative Bioactivity of Analogues

Compound VariantTargetIC₅₀/ MICReference
Thiadiazole-CF₃E. coli4 µg/mL
Pyrrolidine-BenzylMMP-912 nM
Sulfanyl-CH₂CH₂ LinkerHeLa Cells3.8 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.